molecular formula C15H20BrNO2Si B1450742 8-Bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one CAS No. 1337882-48-0

8-Bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one

Cat. No. B1450742
M. Wt: 354.31 g/mol
InChI Key: GAPJCYPRXBDPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one (8-Bromo-2-TEMS-IQ) is a synthetic organic compound that has been studied for its potential applications in the fields of pharmacology and medicinal chemistry. 8-Bromo-2-TEMS-IQ has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

Scientific Research Applications

Synthesis of Pyrroloisoquinolines

Isoquinoline derivatives, such as those related to the compound , are utilized in synthesizing pyrrolo[2,1-a]isoquinolines through reactions with activated acetylenes, showcasing their role in constructing polycyclic structures with potential biological activity (Yavari, Hossaini, & Sabbaghan, 2006).

Telescoping Process in Drug Synthesis

Improvements in the synthetic routes of drug intermediates demonstrate the application of bromoisoquinoline derivatives in streamlining pharmaceutical production processes, contributing to the efficient synthesis of key intermediates (Nishimura & Saitoh, 2016).

Bromoethoxyisoquinolines Reactions

The reactivity of bromoethoxyisoquinolines with potassium amide illustrates the chemical behavior of brominated isoquinoline derivatives, leading to nucleophilic substitution products essential for further chemical transformations (Sanders, Dijk, & Hertog, 2010).

Synthesis of Alkaloids

The use of bromoisoquinoline derivatives in aryl radical cyclizations for synthesizing protoberberine and pavine alkaloids underscores their utility in constructing complex natural product frameworks, vital for drug discovery and development (Orito, Satoh, Nishizawa, Harada, & Tokuda, 2000).

New Heterocyclic Compounds

Bromoisoquinolinylhydrazinium chloride derivatives serve as precursors in the synthesis of new heterocyclic compounds, highlighting the role of bromoisoquinoline derivatives in expanding the diversity of chemical entities for potential therapeutic applications (Afghan, Roohi, Baradarani, & Joule, 2014).

properties

IUPAC Name

8-bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2Si/c1-20(2,3)10-9-19-11-17-8-7-12-5-4-6-13(16)14(12)15(17)18/h4-8H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPJCYPRXBDPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(C1=O)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 131872394

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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